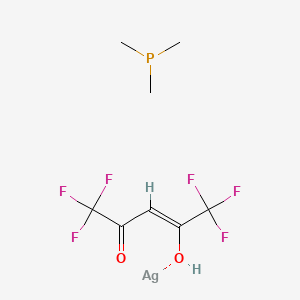

Trimethylphosphine(hexafluoroacetylacetonato)silver (I)

Overview

Description

Trimethylphosphine(hexafluoroacetylacetonato)silver (I) is a coordination compound with the chemical formula Ag(C5HF6O2)P(CH3)3. This compound is known for its application in the chemical vapor deposition of silver, which is a process used to create thin films of silver on various substrates .

Mechanism of Action

Target of Action

The primary target of Trimethylphosphine(hexafluoroacetylacetonato)silver (I) is the surface of solid substrates, such as silicon wafers and ZnO nanopowder . These substrates are often modified (e.g., hydroxyl-terminated) to enhance the deposition of silver .

Mode of Action

Trimethylphosphine(hexafluoroacetylacetonato)silver (I) is used to deposit silver onto these solid substrates through a process known as chemical vapor deposition . This compound interacts with the substrate surface, leading to the deposition of silver nanoparticles and films .

Biochemical Pathways

For instance, the combination of silver and silicon has shown promising properties for energy conversion .

Pharmacokinetics

Its use in chemical vapor deposition suggests that it can be effectively distributed across the surface of a substrate .

Result of Action

The deposition of silver by Trimethylphosphine(hexafluoroacetylacetonato)silver (I) results in the formation of silver nanoparticles and films on the substrate surface . Following deposition, oxygen plasma treatment can be used to remove remaining organic ligands, leading to changes in the morphology of the deposited material . This process can result in particle agglomeration and the oxidation of metallic silver to Ag2O .

Action Environment

The action of Trimethylphosphine(hexafluoroacetylacetonato)silver (I) can be influenced by various environmental factors. For instance, the presence of water can modify the substrate surface, affecting the deposition process . Additionally, the use of oxygen plasma post-treatment can alter the morphology of the deposited silver and remove fluorine-containing ligands .

Biochemical Analysis

Biochemical Properties

Trimethylphosphine(hexafluoroacetylacetonato)silver (I) plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound can interact with thiol groups in proteins, leading to the formation of silver-thiol complexes. These interactions can result in the inhibition of enzyme activity, as the binding of silver to thiol groups can disrupt the enzyme’s active site . Additionally, Trimethylphosphine(hexafluoroacetylacetonato)silver (I) can interact with nucleic acids, potentially affecting DNA and RNA stability and function .

Cellular Effects

The effects of Trimethylphosphine(hexafluoroacetylacetonato)silver (I) on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of silver ions can lead to the generation of reactive oxygen species (ROS), which can cause oxidative stress and damage cellular components . This oxidative stress can result in changes in gene expression, as cells activate stress response pathways to mitigate the damage. Furthermore, Trimethylphosphine(hexafluoroacetylacetonato)silver (I) can affect cellular metabolism by interacting with key metabolic enzymes, potentially inhibiting their activity and altering metabolic flux .

Molecular Mechanism

At the molecular level, Trimethylphosphine(hexafluoroacetylacetonato)silver (I) exerts its effects through several mechanisms. One primary mechanism is the binding of silver ions to thiol groups in proteins, leading to enzyme inhibition . This binding can disrupt the enzyme’s active site, preventing substrate binding and catalysis. Additionally, silver ions can interact with nucleic acids, potentially causing structural changes that affect DNA and RNA function . The generation of ROS in the presence of silver ions can also lead to oxidative damage to cellular components, further contributing to the compound’s biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Trimethylphosphine(hexafluoroacetylacetonato)silver (I) can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that silver ions can gradually leach from the compound, leading to sustained oxidative stress and cellular damage . Additionally, the degradation of Trimethylphosphine(hexafluoroacetylacetonato)silver (I) can result in the formation of secondary products that may have distinct biochemical effects . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated persistent changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Trimethylphosphine(hexafluoroacetylacetonato)silver (I) vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity . Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects, such as oxidative stress, enzyme inhibition, and cellular damage . High doses of Trimethylphosphine(hexafluoroacetylacetonato)silver (I) can also lead to systemic toxicity, affecting multiple organs and systems in animal models .

Metabolic Pathways

Trimethylphosphine(hexafluoroacetylacetonato)silver (I) is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit key metabolic enzymes by binding to their thiol groups, leading to altered metabolic flux and changes in metabolite levels . Additionally, the generation of ROS in the presence of silver ions can affect redox-sensitive metabolic pathways, further influencing cellular metabolism . The interactions of Trimethylphosphine(hexafluoroacetylacetonato)silver (I) with nucleic acids can also impact gene expression, indirectly affecting metabolic pathways .

Transport and Distribution

The transport and distribution of Trimethylphosphine(hexafluoroacetylacetonato)silver (I) within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes through specific transporters, such as metal ion transporters . Once inside the cell, Trimethylphosphine(hexafluoroacetylacetonato)silver (I) can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues can also be influenced by its interactions with extracellular matrix components and cell surface receptors .

Subcellular Localization

Trimethylphosphine(hexafluoroacetylacetonato)silver (I) exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the binding of silver ions to thiol groups in proteins can result in the localization of Trimethylphosphine(hexafluoroacetylacetonato)silver (I) to the mitochondria, where it can exert its effects on mitochondrial function and metabolism . Additionally, the interactions of this compound with nucleic acids can lead to its localization in the nucleus, affecting gene expression and DNA stability .

Preparation Methods

The synthesis of Trimethylphosphine(hexafluoroacetylacetonato)silver (I) typically involves the reaction of silver nitrate with hexafluoroacetylacetone and trimethylphosphine. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The product is then purified by recrystallization .

Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a reliable route for its preparation.

Chemical Reactions Analysis

Trimethylphosphine(hexafluoroacetylacetonato)silver (I) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silver oxide (Ag2O) when exposed to oxygen plasma.

Reduction: It can be reduced to metallic silver under certain conditions.

Substitution: The ligands in the compound can be substituted with other ligands, depending on the reaction conditions.

Common reagents used in these reactions include oxygen plasma for oxidation and various reducing agents for reduction. The major products formed from these reactions are typically silver oxide and metallic silver .

Scientific Research Applications

Trimethylphosphine(hexafluoroacetylacetonato)silver (I) has several scientific research applications:

Biology: The compound’s ability to form silver nanoparticles makes it useful in biological applications, such as antimicrobial coatings.

Comparison with Similar Compounds

Trimethylphosphine(hexafluoroacetylacetonato)silver (I) can be compared with other silver coordination compounds, such as:

Silver acetylacetonate: Similar in its use for silver deposition but differs in the ligands attached to the silver ion.

Silver nitrate: Commonly used in various chemical reactions but does not have the same vapor deposition properties.

Silver oxide: Used in different applications, primarily as an oxidizing agent.

The uniqueness of Trimethylphosphine(hexafluoroacetylacetonato)silver (I) lies in its specific ligands, which make it particularly suitable for chemical vapor deposition processes .

Biological Activity

Trimethylphosphine(hexafluoroacetylacetonato)silver(I) is a silver complex that has garnered attention for its potential biological activity, particularly in the fields of biochemistry and materials science. This article presents a comprehensive overview of its biological effects, mechanisms of action, and applications based on diverse research findings.

Overview of the Compound

Trimethylphosphine(hexafluoroacetylacetonato)silver(I) is a coordination compound characterized by its unique combination of a trimethylphosphine ligand and a hexafluoroacetylacetonate ligand. This composition enhances its stability and reactivity, making it an interesting subject for both chemical and biological studies.

Target Interactions

The primary target of Trimethylphosphine(hexafluoroacetylacetonato)silver(I) is the surface of solid substrates, where it facilitates the deposition of silver through chemical vapor deposition (CVD). This process is crucial for creating silver nanoparticles and films that exhibit antimicrobial properties .

Biochemical Pathways

The compound interacts with various biomolecules, particularly proteins containing thiol groups. Binding to these thiol groups can inhibit enzyme activity, disrupting metabolic pathways and altering cellular functions. The generation of reactive oxygen species (ROS) due to silver ion presence can lead to oxidative stress, further impacting cellular integrity.

Cellular Effects

Trimethylphosphine(hexafluoroacetylacetonato)silver(I) has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound's ability to generate ROS can lead to significant oxidative damage within cells, affecting their viability and function.

Dosage-Dependent Effects

Research indicates that the biological effects of this compound are dose-dependent. At lower concentrations, it may exhibit minimal toxicity; however, higher doses can result in substantial cytotoxicity and cellular dysfunction .

Case Studies

- Antimicrobial Activity : Studies have demonstrated that silver complexes, including Trimethylphosphine(hexafluoroacetylacetonato)silver(I), possess antimicrobial properties. These compounds have been effective against various bacterial strains, suggesting their potential use in medical coatings and antimicrobial applications .

- Cell Viability Assays : In laboratory settings, cell viability assays have shown that exposure to this silver complex leads to decreased cell survival rates in a concentration-dependent manner. Higher concentrations correlate with increased levels of oxidative stress markers .

Summary of Chemical Reactions

The compound undergoes several key chemical reactions:

- Oxidation : Can be oxidized to form silver oxide (Ag₂O) when exposed to oxygen.

- Reduction : Capable of being reduced to metallic silver under specific conditions.

- Substitution : Ligands may be substituted depending on reaction conditions.

Applications in Scientific Research

Trimethylphosphine(hexafluoroacetylacetonato)silver(I) has several notable applications:

- Chemical Vapor Deposition : Used extensively in the deposition of silver films on various substrates for electronic applications.

- Antimicrobial Coatings : Its ability to form silver nanoparticles makes it valuable in developing antimicrobial surfaces for medical devices and other applications .

- Nanotechnology : The compound plays a significant role in nanotechnology research, particularly concerning the synthesis and application of silver nanoparticles .

Properties

IUPAC Name |

(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver;trimethylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F6O2.C3H9P.Ag/c6-4(7,8)2(12)1-3(13)5(9,10)11;1-4(2)3;/h1,12H;1-3H3;/b2-1-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFNWYBRMNCHFP-UAIGNFCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(C)C.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Ag] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CP(C)C.C(=C(/C(F)(F)F)\O)\C(=O)C(F)(F)F.[Ag] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11AgF6O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Can Trimethylphosphine(hexafluoroacetylacetonato)silver(I) be used for controlled silver nanoparticle synthesis, and how does this compare to traditional methods?

A3: Yes, (hfac)Ag(PMe3) can be utilized in both AB-type and ABC-type Atomic Layer Deposition (ALD) processes for controlled silver nanoparticle synthesis. [] In AB-type ALD, (hfac)Ag(PMe3) is combined with formalin, while in ABC-type ALD, it is used alongside trimethylaluminum and H2O. [] These methods allow for precise control over particle size and size distribution, which is a significant advantage over conventional wet chemistry techniques. [] ABC-type ALD, in particular, allows for increased metal loading while maintaining consistent particle size. [] This level of control makes ALD using (hfac)Ag(PMe3) highly attractive for synthesizing supported metal nanoparticles with specific properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.